GPR55 Agonist Potency: Head-to-Head β-Arrestin Recruitment Assay Comparison with CID1792197 and CID244043
In a direct comparative study measuring β-arrestin recruitment in U2OS cells expressing GPR55, CID1172084 exhibited an EC50 of 0.16 ± 0.02 µM. This potency positions it between the more potent CID1792197 (EC50 = 0.11 ± 0.01 µM) and the less potent CID244043 (EC50 = 0.26 ± 0.01 µM) [1]. This demonstrates that CID1172084 is not the most potent analog in the series but occupies a distinct, well-characterized intermediate potency tier, which is crucial for dose-response experimental design where maximal receptor activation may not be the primary goal.
| Evidence Dimension | β-arrestin recruitment EC50 (µM) |
|---|---|
| Target Compound Data | 0.16 ± 0.02 |
| Comparator Or Baseline | CID1792197: 0.11 ± 0.01; CID244043: 0.26 ± 0.01 |
| Quantified Difference | CID1172084 is ~1.45-fold less potent than CID1792197 and ~1.63-fold more potent than CID244043. |
| Conditions | U2OS cells expressing GPR55E; β-arrestin trafficking assay; n=2 independent experiments. |
Why This Matters
Procurement of CID1172084 over CID1792197 or CID244043 must be justified by the specific experimental need for intermediate potency; selecting the correct analog ensures appropriate dynamic range in GPR55 activation assays.
- [1] Kotsikorou, E., et al. (2011). Identification of the GPR55 agonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry, 50(25), 5633-5647. View Source
